N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide
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Overview
Description
N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a hydroxyethyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxyethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 2,4-difluoroaniline + oxalyl chloride → intermediate
Step 2: Intermediate + 2-hydroxyethylamine → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)acetamide
- N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)urea
- N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)carbamate
Uniqueness
N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and hydroxyethyl groups enhances its versatility and potential for various applications compared to similar compounds.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O3/c11-6-1-2-8(7(12)5-6)14-10(17)9(16)13-3-4-15/h1-2,5,15H,3-4H2,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWIGIXWNNKCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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